Methyl 4-chlorobenzimidate hydrochloride
Overview
Description
Methyl 4-chlorobenzimidate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Methyl 4-chlorobenzimidate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
Methyl 4-chlorobenzimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobenzoic acid and methanol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chlorobenzimidate hydrochloride has diverse applications in scientific research, including:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.
Peptide Chemistry: The compound is employed in the modification and synthesis of peptides.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules for various biological studies.
Mechanism of Action
The mechanism by which methyl 4-chlorobenzimidate hydrochloride exerts its effects involves its ability to react with nucleophiles. The compound’s molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. For example, in peptide synthesis, it reacts with amino groups to form stable amide bonds .
Comparison with Similar Compounds
Methyl 4-chlorobenzimidate hydrochloride can be compared with other similar compounds such as:
- Ethyl 4-chlorobenzimidate
- Isopropyl 4-chlorobenzimidate
- Butyl 4-chlorobenzimidate
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their reactivity and applications . This compound is unique due to its specific reactivity and suitability for certain synthetic and bioconjugation applications.
Properties
IUPAC Name |
methyl 4-chlorobenzenecarboximidate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGORIWAOZYZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=C(C=C1)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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